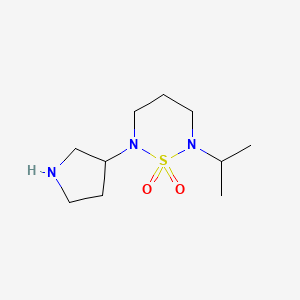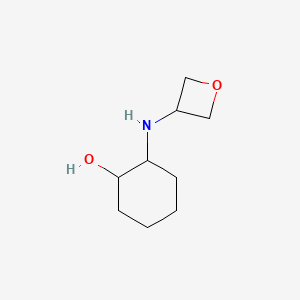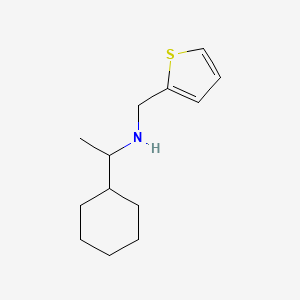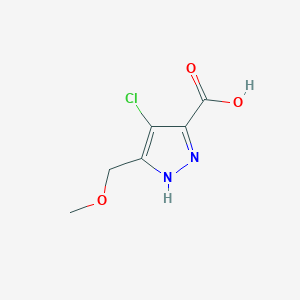
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group at the 4-position, a methoxymethyl group at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3,5-dimethylpyrazole.
Chlorination: The introduction of the chloro group at the 4-position can be achieved through halogenation reactions. For example, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst can selectively chlorinate the pyrazole ring.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong acid or base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives such as pyrazole-3-carboxylic acid.
Reduction: Reduced derivatives such as pyrazole-3-methanol.
Substitution: Substituted derivatives such as 4-amino-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is investigated for its potential use in the synthesis of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the methoxymethyl group at the 5-position.
5-Methoxymethyl-1H-pyrazole-3-carboxylic acid: Lacks the chloro group at the 4-position.
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid: Has a methyl group instead of a methoxymethyl group at the 5-position.
Uniqueness
4-Chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and methoxymethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block for the synthesis of various derivatives with diverse applications.
Properties
Molecular Formula |
C6H7ClN2O3 |
|---|---|
Molecular Weight |
190.58 g/mol |
IUPAC Name |
4-chloro-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c1-12-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
VUAZVENSNSXLDH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=NN1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
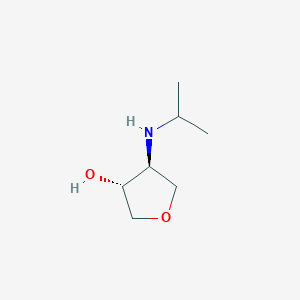
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
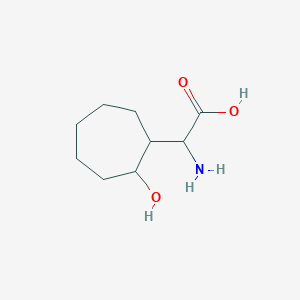
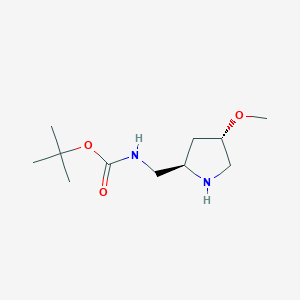
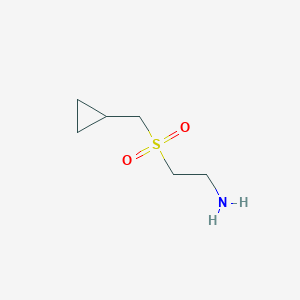
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
